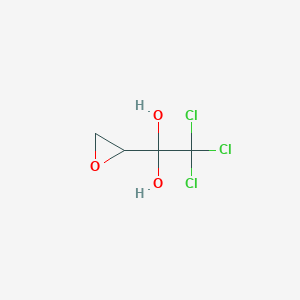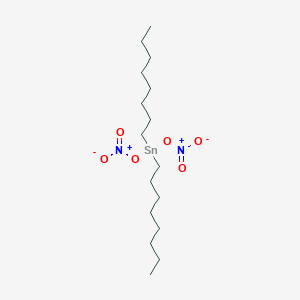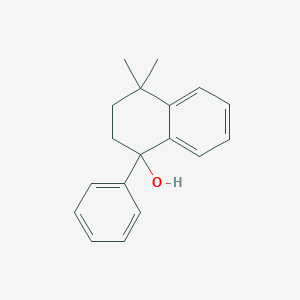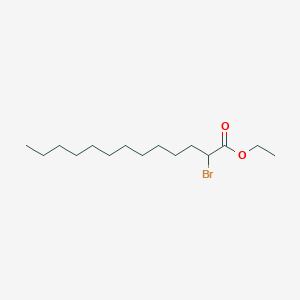
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials. The reaction is monitored using advanced analytical techniques to maintain the desired reaction conditions and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity is exploited in different applications, including drug development and chemical synthesis. The trichloromethyl group also contributes to the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol:
2,2,2-Trichloroethanol: Contains the trichloromethyl group but lacks the oxirane ring.
1,2-Epoxypropane: Contains an oxirane ring but lacks the trichloromethyl group.
Uniqueness
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is unique due to the presence of both the trichloromethyl group and the oxirane ring
Propiedades
Número CAS |
60565-61-9 |
|---|---|
Fórmula molecular |
C4H5Cl3O3 |
Peso molecular |
207.43 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(oxiran-2-yl)ethane-1,1-diol |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)3(8,9)2-1-10-2/h2,8-9H,1H2 |
Clave InChI |
QGPJZSWOQORNCU-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C(C(Cl)(Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)



![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
